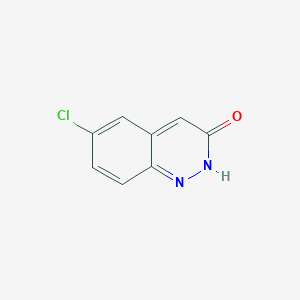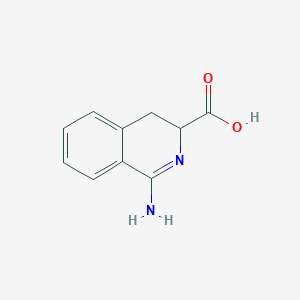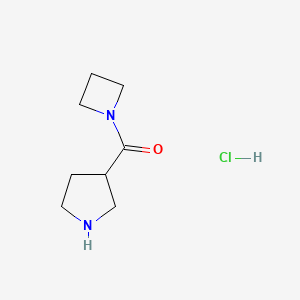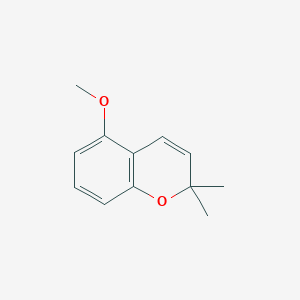
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and diamine functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine typically involves a multi-step process starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: Conversion of nitro groups to amine groups through reduction using reagents like tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
Reduction: 4-Fluoro-3-methyl-6-aminobenzene-1,2-diamine.
Electrophilic Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Nucleophilic Substitution: Compounds with nucleophiles replacing the fluorine atom.
科学研究应用
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins. The diamine groups can form hydrogen bonds with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine: Similar structure with different positions of the methyl and nitro groups.
4-Fluoro-3-methyl-2-nitrobenzene-1,2-diamine: Similar structure with different positions of the nitro group.
4-Fluoro-3-methyl-6-nitrobenzene-1,3-diamine: Similar structure with different positions of the diamine groups.
Uniqueness
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing (fluorine, nitro) and electron-donating (methyl, diamine) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
属性
分子式 |
C7H8FN3O2 |
|---|---|
分子量 |
185.16 g/mol |
IUPAC 名称 |
4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,9-10H2,1H3 |
InChI 键 |
PWDUFIDTSXEXQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1N)N)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
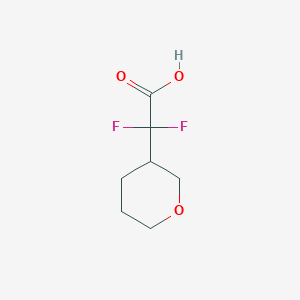

![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)
